Omaveloxolone - 1474034-05-3

Omaveloxolone

Catalog Number: EVT-288319
CAS Number: 1474034-05-3
Molecular Formula: C33H44F2N2O3
Molecular Weight: 554.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Omaveloxolone is a synthetic oleanane triterpenoid, classified as a potent activator of Nuclear factor erythroid 2-related factor 2 (Nrf2). [, , , ] It acts as a research tool in exploring therapeutic strategies for diseases involving mitochondrial dysfunction, oxidative stress, and inflammation. [, , , , , , , , , , , , , , , , , ] Omaveloxolone's role in scientific research centers on its ability to modulate cellular antioxidant defenses, offering a potential avenue for treating various chronic diseases. [, , , ]

Bardoxolone Methyl

    Compound Description: Bardoxolone methyl (methyl 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oate; CDDO-Me) is a semi-synthetic triterpenoid that acts as a potent activator of Nrf2, a transcription factor that regulates genes involved in antioxidant, anti-inflammatory, and mitochondrial bioenergetic responses []. It has demonstrated efficacy in preclinical models of various diseases, including cancer, chronic kidney disease, and neurodegenerative disorders.

    Compound Description: TX63682 is a closely related structural analog of Omaveloxolone with similar oral bioavailability []. Like Omaveloxolone, it is a potent activator of Nrf2.

    Relevance: TX63682 shares structural similarities and the same mechanism of action as Omaveloxolone, making it a relevant related compound []. Both compounds demonstrated comparable beneficial effects in a study using the STAM mouse model of nonalcoholic steatohepatitis (NASH), including decreased hepatic fat deposition, improved blood glucose control, and reductions in liver and serum triglycerides []. These findings underscore the potential of Nrf2 activators like Omaveloxolone and TX63682 as therapeutic agents for NASH.

Dimethyl Fumarate

    Compound Description: Dimethyl fumarate (DMF) is an FDA-approved oral medication for treating relapsing-remitting multiple sclerosis and moderate-to-severe plaque psoriasis []. It acts by activating the Nrf2 pathway, leading to the upregulation of antioxidant and cytoprotective genes.

ASC-JM17

    Compound Description: ASC-JM17 (JM17) is a curcumin analog that acts as an Nrf2 activator []. It has demonstrated efficacy in preclinical models of neurodegenerative diseases, including Spinocerebellar ataxia type 3 (SCA3), by reducing oxidative stress, improving mitochondrial function, and decreasing mutant protein aggregates.

    Relevance: ASC-JM17 and Omaveloxolone share a common mechanism of action as Nrf2 activators, suggesting a potential for therapeutic benefits in diseases involving oxidative stress and mitochondrial dysfunction []. While Omaveloxolone has shown promise in Friedreich's ataxia, ASC-JM17 has exhibited potential in preclinical models of SCA3, indicating different but related therapeutic targets within the realm of neurodegenerative disorders.

Overview

Omaveloxolone is a synthetic compound classified as a second-generation oleanane triterpenoid. It functions primarily as an activator of the nuclear factor erythroid 2-related factor 2 pathway, which plays a critical role in cellular responses to oxidative stress. The compound has garnered attention for its potential therapeutic applications, particularly in the treatment of Friedreich's ataxia, a neurodegenerative disorder characterized by mitochondrial dysfunction and oxidative stress due to decreased frataxin expression.

Source and Classification

Omaveloxolone is derived from natural compounds and is synthesized to enhance its pharmacological properties. It is classified under triterpenoids, which are known for their diverse biological activities. The compound is also recognized for its ability to modulate the Nrf2 signaling pathway, making it a candidate for various therapeutic applications in diseases associated with oxidative stress and mitochondrial dysfunction.

Synthesis Analysis

The synthesis of omaveloxolone involves several steps that enhance its bioavailability and efficacy. While specific proprietary methods may not be publicly detailed, the general process includes:

  1. Starting Materials: The synthesis begins with naturally occurring oleanane derivatives.
  2. Chemical Modifications: Through chemical reactions such as oxidation and functional group modifications, the compound is transformed into its active form.
  3. Purification: Following synthesis, the compound undergoes purification processes to ensure high purity levels suitable for clinical applications.
Molecular Structure Analysis

Omaveloxolone's molecular structure can be described as follows:

  • Molecular Formula: C30H46O5
  • Molecular Weight: Approximately 478.68 g/mol
  • Structural Features: The compound features multiple rings characteristic of triterpenoids, with functional groups that facilitate its interaction with biological targets.

The detailed structural data can be visualized using molecular modeling software, which illustrates its three-dimensional conformation and potential binding sites for biological interactions.

Chemical Reactions Analysis

Omaveloxolone participates in various chemical reactions that are crucial for its mechanism of action:

  1. Nrf2 Activation: Omaveloxolone inhibits the degradation of Nrf2 by binding to Kelch-like ECH-associated protein 1, leading to increased Nrf2 levels in the cytoplasm.
  2. Antioxidant Response Element Activation: The stabilized Nrf2 translocates to the nucleus where it binds to antioxidant response elements, promoting the transcription of genes involved in antioxidant defense.
  3. Reduction of Oxidative Stress: By enhancing the expression of antioxidant enzymes, omaveloxolone reduces reactive oxygen species levels in cells, thereby mitigating oxidative damage.

These reactions underline the compound's therapeutic potential in managing conditions characterized by oxidative stress.

Mechanism of Action

The mechanism of action of omaveloxolone primarily revolves around its role as an Nrf2 activator:

  1. Inhibition of Degradation: By preventing the ubiquitination of Nrf2, omaveloxolone allows for higher intracellular concentrations of this transcription factor.
  2. Gene Expression Modulation: Increased Nrf2 levels lead to enhanced expression of various cytoprotective genes that encode antioxidant enzymes and proteins involved in mitochondrial function.
  3. Restoration of Mitochondrial Function: Omaveloxolone improves mitochondrial function by restoring redox balance and reducing inflammation, which are critical in conditions like Friedreich's ataxia.

Clinical studies have shown that omaveloxolone can lead to significant improvements in functional outcomes in patients with Friedreich's ataxia, highlighting its efficacy in modulating disease pathology.

Physical and Chemical Properties Analysis

Omaveloxolone exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under recommended storage conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data may vary depending on purity but generally falls within expected ranges for triterpenoids.

These properties are essential for determining formulation strategies and delivery methods for therapeutic use.

Applications

Omaveloxolone has been primarily investigated for its potential applications in treating neurodegenerative diseases like Friedreich's ataxia. Its ability to enhance mitochondrial function and reduce oxidative stress positions it as a promising candidate for:

  • Friedreich’s Ataxia: Clinical trials have demonstrated improvements in clinical outcomes related to motor function and quality of life.
  • Other Neurodegenerative Disorders: Given its mechanism of action, omaveloxolone may also have applications in other conditions characterized by oxidative stress and mitochondrial dysfunction.

Properties

CAS Number

1474034-05-3

Product Name

Omaveloxolone

IUPAC Name

N-[(4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicen-4a-yl]-2,2-difluoropropanamide

Molecular Formula

C33H44F2N2O3

Molecular Weight

554.7 g/mol

InChI

InChI=1S/C33H44F2N2O3/c1-27(2)11-13-33(37-26(40)32(8,34)35)14-12-31(7)24(20(33)17-27)21(38)15-23-29(5)16-19(18-36)25(39)28(3,4)22(29)9-10-30(23,31)6/h15-16,20,22,24H,9-14,17H2,1-8H3,(H,37,40)/t20-,22-,24-,29-,30+,31+,33-/m0/s1

InChI Key

RJCWBNBKOKFWNY-IDPLTSGASA-N

SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)NC(=O)C(C)(F)F)C

Solubility

Practically insoluble

Synonyms

RTA408; RTA408; RTA-408. Omaveloxolone

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)NC(=O)C(C)(F)F)C

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)NC(=O)C(C)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.